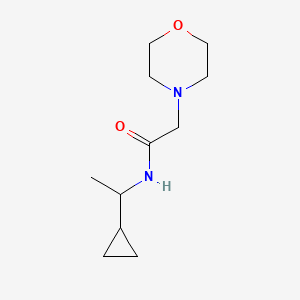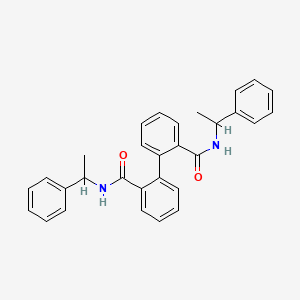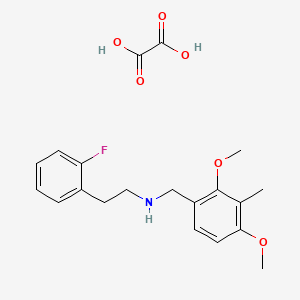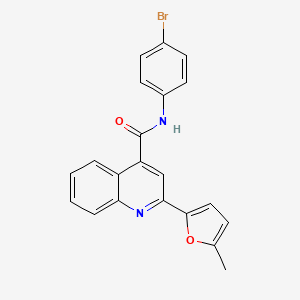
N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research. CF3 is a member of the imidazole family, which is a class of organic compounds that contain a five-membered ring structure with two nitrogen atoms. CF3 is a potent inhibitor of certain enzymes and has been studied for its potential use in treating various diseases.
作用機序
CF3 inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function of breaking and rejoining DNA strands. This leads to the accumulation of DNA damage and ultimately results in cell death. CF3 also inhibits the activity of parasitic cysteine proteases by binding to the active site of the enzyme and preventing it from cleaving its substrate. This leads to the inhibition of parasite growth and replication.
Biochemical and physiological effects:
CF3 has been shown to have potent anti-cancer and anti-parasitic activity in vitro and in vivo. In addition, CF3 has been shown to have low toxicity to normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using CF3 in lab experiments is its potent inhibitory activity against certain enzymes, which allows for the study of the biochemical and physiological effects of enzyme inhibition. However, one limitation of using CF3 is its relatively complex synthesis method, which may limit its accessibility to researchers.
将来の方向性
There are several potential future directions for research on CF3. One area of interest is the development of CF3 derivatives with improved potency and selectivity for certain enzymes. Another area of interest is the investigation of the potential use of CF3 in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CF3 inhibition and to determine its potential as a therapeutic agent.
合成法
CF3 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis starts with the reaction of 3-chloro-4-fluoroaniline with 2-methyl-4-nitroimidazole in the presence of a base. The resulting product is then reacted with acetic anhydride to form the final product, CF3.
科学的研究の応用
CF3 has been extensively studied for its potential use in treating various diseases, including cancer, bacterial infections, and parasitic infections. CF3 is a potent inhibitor of certain enzymes, including topoisomerase II and parasitic cysteine proteases, which are essential for the survival and replication of cancer cells and parasites, respectively.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O3/c1-7-15-11(18(20)21)5-17(7)6-12(19)16-8-2-3-10(14)9(13)4-8/h2-5H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGFWMBNDIRCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)
![diethyl [5-(2-tert-butylphenoxy)pentyl]malonate](/img/structure/B5010575.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5010581.png)

![2-amino-7-methyl-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5010601.png)



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5010619.png)

![2-(2-furylmethyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5010639.png)
![3-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B5010649.png)
![5'H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5'-ol](/img/structure/B5010659.png)
![3-chloro-N-[4-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5010666.png)